5-Ethyl-4-fluoro-1H-indole-2-carboxylic acid
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Overview
Description
5-Ethyl-4-fluoro-1H-indole-2-carboxylic acid is an indolyl carboxylic acid . It is an antagonist of the glycine site within the NMDA (N -methyl-D-aspartate) receptor complex .
Synthesis Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . The investigation of novel methods of synthesis have attracted the attention of the chemical community .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases . The indole molecule has seven positions to accommodate different substitutions .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in various databases .Scientific Research Applications
Metabolism and Disposition Studies
Research on similar compounds, such as N-[3-fluoro-4-[2-(propylamino)ethoxy]phenyl]-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide, illustrates the importance of studying metabolism and disposition for understanding the pharmacokinetics of drug candidates. These studies often involve determining the metabolic pathways, identifying major metabolites, and assessing the excretion processes in humans. For example, Shaffer et al. (2008) elucidated the metabolism and disposition of a γ-Aminobutyric Acid Type A Receptor Partial Agonist in humans, highlighting the role of renal and metabolic components in drug clearance (Shaffer et al., 2008).
Diagnostic and Therapeutic Applications
Compounds like "5-Ethyl-4-fluoro-1H-indole-2-carboxylic acid" could find applications in diagnostic and therapeutic contexts, especially in oncology and neurology. For instance, 5-Aminolevulinic Acid (5-ALA)-derived tumor fluorescence is utilized in fluorescence-guided resections of malignant gliomas, demonstrating how specific chemical entities can enhance surgical outcomes and diagnostic accuracy (Stummer et al., 2013). Moreover, novel PET imaging compounds, such as 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), underscore the potential of fluoro-indole derivatives in imaging brain tumors and possibly other cancers (Shoup et al., 1999).
Biochemical Modulation and Drug Development
The development of novel oral fluoropyrimidine drugs for treating advanced cancers highlights the critical role of biochemical modulation in enhancing the efficacy of chemotherapy agents. Studies like the late phase II clinical trial of S-1, a drug composed of tegafur and other modulators, in advanced gastric cancer patients illustrate the potential of combining indole derivatives with other chemical entities to improve therapeutic outcomes (Sakata et al., 1998).
Environmental and Toxicological Research
Research on the environmental exposure and toxicological impact of chemical compounds, such as perfluorinated organic acids and their derivatives, is crucial for assessing public health risks and developing safety guidelines. Studies measuring the concentrations of specific metabolites in human samples provide insights into human exposure levels and potential health effects, which could be relevant for compounds with similar properties or uses (Kuklenyik et al., 2004).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways often involve the targets mentioned above and can lead to a variety of downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Future Directions
Biochemical Analysis
Biochemical Properties
The indole core of 5-Ethyl-4-fluoro-1H-indole-2-carboxylic acid can bind with high affinity to multiple receptors, making it a valuable pharmacophore
Cellular Effects
Indole derivatives, including this compound, have shown a broad spectrum of biological activities . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound need to be studied further.
Molecular Mechanism
It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
5-ethyl-4-fluoro-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-2-6-3-4-8-7(10(6)12)5-9(13-8)11(14)15/h3-5,13H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIQZVRSAZSTCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C1)NC(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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